ethyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
ethyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring, a benzoate ester, and a 3-methylbenzyl group
Properties
IUPAC Name |
ethyl 4-[[1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-3-29-23(28)18-9-11-19(12-10-18)24-21(26)20-8-5-13-25(22(20)27)30-15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTQSCAELQHUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Benzoate Ester: The benzoate ester group can be introduced through esterification reactions, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached via an etherification reaction, where the hydroxyl group of the pyridine ring reacts with 3-methylbenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted benzoate esters or pyridine derivatives.
Scientific Research Applications
ethyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
ethyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be compared with other dihydropyridine derivatives:
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: Similar to nifedipine but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.
Biological Activity
Ethyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized using various methods, including the Biginelli reaction, which combines aldehydes, urea, and β-keto esters to yield dihydropyrimidinones. The specific structure of the compound includes a benzoate moiety linked to a dihydropyridine derivative with a methoxy group and an amide functional group.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
1. Antitumor Activity:
- Compounds with similar structures have shown significant antitumor activity against various cancer cell lines. For instance, derivatives of pyridine and pyrazole have been reported to inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer proliferation and survival .
2. Anti-inflammatory Effects:
- Some derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that this compound could potentially modulate inflammatory responses .
3. Antimicrobial Activity:
- Similar compounds have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of the methoxy group | Enhances lipophilicity and cell membrane penetration |
| Amide linkage | Contributes to binding affinity with biological targets |
| Dihydropyridine core | Essential for antitumor and anti-inflammatory activities |
Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds:
Case Study 1: Antitumor Activity
- A study on pyridine derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against human cancer cells. The introduction of bulky groups improved interaction with target proteins involved in cell proliferation .
Case Study 2: Anti-inflammatory Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
